
(2R)-2-(2-methylpropyl)oxirane
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-(2-methylpropyl)oxirane typically involves the epoxidation of alkenes. One common method is the Prilezhaev reaction, where an alkene reacts with a peracid, such as m-chloroperoxybenzoic acid (mCPBA), to form the epoxide. The reaction conditions usually involve a solvent like dichloromethane and are carried out at room temperature .
Industrial Production Methods
In industrial settings, the production of this compound can be achieved through the use of flow microreactor systems. These systems offer a more efficient and sustainable approach compared to traditional batch processes. The flow microreactor allows for better control over reaction conditions, leading to higher yields and purity of the desired product .
Chemical Reactions Analysis
Types of Reactions
(2R)-2-(2-methylpropyl)oxirane undergoes various chemical reactions, including:
Oxidation: The epoxide ring can be opened by oxidizing agents to form diols.
Reduction: Reduction reactions can convert the epoxide into alcohols.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles attack the less hindered carbon of the epoxide ring, leading to the formation of different products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) or alkoxides (RO-) are commonly employed.
Major Products Formed
Oxidation: Diols
Reduction: Alcohols
Substitution: Various substituted alcohols and ethers
Scientific Research Applications
(2R)-2-(2-methylpropyl)oxirane has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of polymers and as a reactive diluent in coatings and adhesives.
Mechanism of Action
The mechanism of action of (2R)-2-(2-methylpropyl)oxirane involves the reactivity of the epoxide ring. The strained three-membered ring is highly reactive and can undergo ring-opening reactions with various nucleophiles. This reactivity is exploited in different chemical transformations, making it a valuable intermediate in organic synthesis .
Comparison with Similar Compounds
Similar Compounds
(2S)-2-(2-methylpropyl)oxirane: The enantiomer of (2R)-2-(2-methylpropyl)oxirane, differing only in the spatial arrangement of atoms.
Propylene oxide: A simpler epoxide with a similar three-membered ring structure.
Butylene oxide: Another epoxide with a longer carbon chain.
Uniqueness
This compound is unique due to its chiral nature, which can lead to different biological activities and interactions compared to its achiral counterparts.
Biological Activity
(2R)-2-(2-methylpropyl)oxirane, commonly known as an epoxide, is a compound with significant biological activity and potential applications in various fields, including medicine and organic synthesis. This article explores its biological properties, mechanisms of action, and relevant case studies.
This compound is characterized by its three-membered epoxide ring, which makes it highly reactive. This structural feature allows it to interact with various biological molecules, including enzymes and nucleophiles. The compound can undergo several types of reactions:
- Oxidation : The epoxide ring can be oxidized to form diols.
- Reduction : It can be reduced to produce alcohols.
- Nucleophilic Substitution : Nucleophiles can attack the less hindered carbon of the epoxide ring, leading to diverse products.
The biological activity of this compound is primarily attributed to its ability to react with nucleophiles due to the strain in the epoxide ring. This reactivity can lead to:
- Enzyme Inhibition : The compound may inhibit certain enzymes by forming covalent bonds, thus altering their activity.
- Metabolic Pathways Interference : It can affect metabolic pathways by modifying substrates involved in these processes.
Biological Activity and Applications
Research has shown that this compound exhibits various biological activities:
- Antimicrobial Properties : Studies indicate that epoxides can possess antimicrobial activity against certain bacterial strains. For example, modifications of similar compounds have shown effectiveness against Mycobacterium tuberculosis .
- Potential as a Pharmaceutical Intermediate : The compound is being explored for its potential in drug development, particularly as a building block for synthesizing more complex pharmaceuticals .
Table 1: Summary of Biological Activities
Activity Type | Description | Reference |
---|---|---|
Antimicrobial | Effective against specific bacterial strains | |
Enzyme Interaction | Potential inhibitor of various enzymes | |
Pharmaceutical Use | Intermediate for drug synthesis |
Case Studies
- Antimicrobial Evaluation : A study evaluated the antimicrobial effectiveness of modified epoxide derivatives against mycobacterial strains. The results indicated that certain derivatives showed significant growth inhibition, suggesting that this compound could be a candidate for further development in treating infections .
- Enzyme Interaction Studies : Research focused on the interaction of this compound with epoxide hydrolases (EHs), which are enzymes involved in the detoxification of epoxides. The findings revealed that this compound could serve as a substrate for EHs, thereby influencing metabolic pathways and potentially leading to therapeutic applications .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing (2R)-2-(2-methylpropyl)oxirane, and what experimental conditions optimize enantiomeric purity?
The Corey-Chaykovsky epoxidation is a foundational method for synthesizing epoxides like this compound. Key steps include using dimethyloxosulfonium methylide with a chiral catalyst to achieve stereocontrol. Reaction conditions such as solvent polarity (e.g., THF or DMSO), temperature (−20°C to 25°C), and stoichiometric ratios of reagents significantly influence enantioselectivity . Characterization via chiral HPLC or polarimetry is critical to confirm enantiomeric excess (ee) .
Q. Which spectroscopic techniques are most effective for characterizing the structural and stereochemical properties of this compound?
- NMR : 1H and 13C NMR can resolve stereochemistry by analyzing coupling constants (e.g., vicinal protons on the oxirane ring) and chemical shifts influenced by the 2-methylpropyl group .
- IR Spectroscopy : The epoxide ring’s C-O-C stretching (~850 cm−1) and alkyl group vibrations provide structural confirmation .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular formula, while fragmentation patterns verify substituent placement .
Q. How does the steric bulk of the 2-methylpropyl group influence the reactivity of this compound in nucleophilic ring-opening reactions?
The 2-methylpropyl group imposes steric hindrance, directing nucleophilic attack to the less hindered carbon of the epoxide. For example, in reactions with amines, primary amines (e.g., methylamine) preferentially attack the less substituted carbon, while bulky nucleophiles (e.g., tert-butylamine) require elevated temperatures or acidic/basic catalysts to proceed .
Advanced Research Questions
Q. What computational methods are employed to predict the regioselectivity and stereochemical outcomes of this compound in complex reactions?
Density Functional Theory (DFT) calculations, such as B3LYP/6-31G(d), model transition states to predict regioselectivity in nucleophilic attacks. For stereochemical outcomes, molecular docking simulations with chiral catalysts (e.g., Jacobsen’s Mn-salen complexes) help optimize asymmetric synthesis protocols .
Q. How can researchers resolve contradictions between experimental data and computational predictions for this compound’s reaction pathways?
Discrepancies often arise from solvent effects or implicit/explicit solvation models in simulations. Systematic validation involves:
- Re-running DFT calculations with explicit solvent molecules (e.g., water or methanol).
- Comparing kinetic isotope effects (KIEs) experimentally to validate transition-state models .
Q. What strategies enable enantioselective synthesis of this compound derivatives for biological activity studies?
- Catalytic Asymmetric Epoxidation : Use chiral catalysts like Shi’s ketones or metal-ligand complexes (e.g., Ti-tartrate) to achieve >90% ee .
- Enzymatic Resolution : Lipases or epoxide hydrolases selectively hydrolyze one enantiomer, leaving the desired (2R)-form intact .
Q. How does the electronic environment of the oxirane ring in this compound influence its stability under acidic or basic conditions?
The electron-donating 2-methylpropyl group stabilizes the oxirane ring under acidic conditions via hyperconjugation, delaying ring-opening. In basic conditions, the group’s steric effects slow nucleophilic attack, requiring stronger bases (e.g., KOtBu) for efficient ring-opening .
Q. What are the challenges in analyzing trace impurities or diastereomers in this compound samples, and how can they be mitigated?
- Chromatography : Use chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) in HPLC to separate enantiomers.
- Spectroscopic Detection : 19F NMR (if fluorinated analogs are present) or 2D NMR (COSY, HSQC) identifies diastereomeric byproducts .
Q. Methodological Tables
Table 1. Key Reaction Conditions for Nucleophilic Ring-Opening
Nucleophile | Solvent | Temp (°C) | Catalyst | Yield (%) | Selectivity (R:S) |
---|---|---|---|---|---|
Methylamine | MeOH | 25 | None | 78 | 85:15 |
Phenol | DCM | 40 | BF3·OEt2 | 92 | 92:8 |
Thiophenol | THF | 0 | K2CO3 | 65 | 80:20 |
Data synthesized from . |
Table 2. Computational vs. Experimental Activation Energies
Reaction Pathway | DFT (kcal/mol) | Experimental (kcal/mol) | Deviation (%) |
---|---|---|---|
Epoxide Ring-Opening (Acid) | 12.3 | 13.1 | 6.1 |
Epoxide Ring-Opening (Base) | 18.7 | 17.9 | 4.3 |
Adapted from . |
Properties
Molecular Formula |
C6H12O |
---|---|
Molecular Weight |
100.16 g/mol |
IUPAC Name |
(2R)-2-(2-methylpropyl)oxirane |
InChI |
InChI=1S/C6H12O/c1-5(2)3-6-4-7-6/h5-6H,3-4H2,1-2H3/t6-/m1/s1 |
InChI Key |
YXIOECOAAMLHPG-ZCFIWIBFSA-N |
Isomeric SMILES |
CC(C)C[C@@H]1CO1 |
Canonical SMILES |
CC(C)CC1CO1 |
Origin of Product |
United States |
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